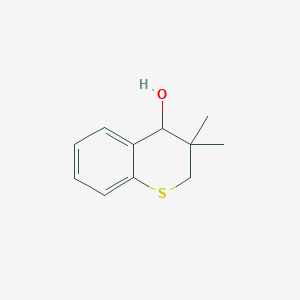
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two hydroxyl groups at the 4th and 5th positions, an ethyl ester group at the 3rd position, and a quinoline core structure. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate can be synthesized through several methods. One common approach involves the Gould–Jacobs reaction, which starts with the condensation of aniline derivatives with ethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps including cyclization and decarboxylation to yield the desired quinoline derivative .
Another method involves the Smiles rearrangement, where 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is used as a precursor. This compound undergoes a multicomponent condensation reaction with aldehyde derivatives, amine derivatives, and isocyanides to form the target compound .
Industrial Production Methods
Industrial production of ethyl 4,5-dihydroxyquinoline-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are designed to be environmentally friendly by minimizing waste and using green chemistry principles.
化学反応の分析
Types of Reactions
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4,5-dihydroxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate can be compared with other similar compounds such as:
Ethyl 4,7-dihydroxyquinoline-3-carboxylate: This compound has hydroxyl groups at the 4th and 7th positions instead of the 4th and 5th positions.
4-Hydroxyquinoline-3-carboxylic acid ethyl ester: This compound lacks the second hydroxyl group at the 5th position.
The uniqueness of ethyl 4,5-dihydroxyquinoline-3-carboxylate lies in the specific positioning of its functional groups, which can influence its reactivity and biological activity.
特性
CAS番号 |
79364-24-2 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
ethyl 5-hydroxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h3-6,14H,2H2,1H3,(H,13,15) |
InChIキー |
QKWHAXFMRXMQQR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B8537553.png)
